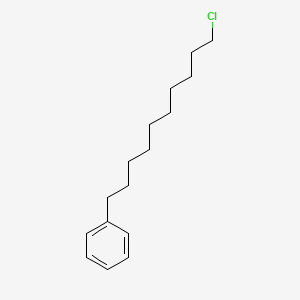

Decane, 1-chloro-10-phenyl-

Description

Contextual Significance of Halogenated Alkane Derivatives in Organic Chemistry

Halogenated alkane derivatives, or haloalkanes, are a fundamental class of compounds in organic chemistry where one or more hydrogen atoms in an alkane have been replaced by a halogen. libretexts.orgresearchgate.net Their importance stems from the carbon-halogen bond, which introduces polarity and a reactive site into the otherwise relatively inert alkane structure. libretexts.orglumenlearning.com The electronegativity of the halogen atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. acs.org This reactivity is the basis for a wide array of synthetic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Haloalkanes serve as key precursors in numerous organic syntheses, including the preparation of alcohols, ethers, esters, nitriles, and amines through nucleophilic substitution reactions. acs.org They are also pivotal in the formation of organometallic reagents, such as Grignard and organolithium reagents, which are indispensable tools for carbon-carbon bond formation. pressbooks.publibretexts.org The versatility of halogenated alkanes makes them foundational components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orglongdom.org

The Unique Structural Features of Decane (B31447), 1-chloro-10-phenyl- and Their Implications for Reactivity Design

The structure of Decane, 1-chloro-10-phenyl- is characterized by a ten-carbon aliphatic chain that separates a terminal chloro group and a terminal phenyl group. This bifunctional nature, with two distinct reactive ends, allows for selective and sequential chemical modifications. bowen.edu.ng The long, flexible decane chain also imparts specific physical properties, such as potential for self-assembly and influence on the solubility and crystallinity of resulting materials. acs.orgtutorchase.com

The chloroalkane moiety can participate in nucleophilic substitution and elimination reactions, as well as in the formation of organometallic intermediates. acs.orgyoutube.com The phenyl group, on the other hand, can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The presence of both functionalities on the same molecule opens up possibilities for intramolecular reactions to form cyclic structures or for use as a linker in the synthesis of polymers and other macromolecules. nih.gov The separation of the two reactive centers by the long alkyl chain means they can often react independently, allowing for a high degree of control in complex synthetic pathways.

Historical Development and Current Research Landscape of Long-Chain Aryl Chlorides

The study of long-chain aryl halides has evolved with the development of new synthetic methodologies. Initially, their synthesis was often challenging, but the advent of modern cross-coupling reactions has revolutionized their accessibility. acs.org Reactions such as Suzuki-Miyaura, and Corey-House syntheses have provided efficient methods for coupling aryl groups with long alkyl chains. libretexts.orgpressbooks.pub These methods have enabled the synthesis of a wide variety of long-chain aryl halides with diverse substitution patterns.

Current research on long-chain aryl chlorides and related compounds is focused on several key areas. In materials science, these molecules are being explored as precursors for liquid crystals, surfactants, and specialty polymers. nih.govresearchgate.net The long alkyl chain can induce specific organizational properties, leading to materials with tailored thermal and mechanical characteristics. acs.org In medicinal chemistry, long-chain arylpiperazine derivatives, which can be synthesized from long-chain aryl halides, are being investigated for their potential as central nervous system drugs. acs.orgnih.gov Furthermore, the study of the environmental fate and behavior of long-chain alkylbenzenes, which are structurally related, is an active area of research. nih.govusgs.gov

Scope and Objectives of Comprehensive Academic Inquiry into Decane, 1-chloro-10-phenyl-

A comprehensive academic inquiry into Decane, 1-chloro-10-phenyl- aims to fully elucidate its chemical behavior and synthetic potential. Key objectives include:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of Decane, 1-chloro-10-phenyl- and its derivatives. This would likely involve the exploration of various cross-coupling strategies. acs.orgresearchgate.net

Investigation of Reactivity: Systematically studying the reactivity of both the chloro and phenyl functional groups to understand their interplay and to develop selective transformations.

Elucidation of Physicochemical Properties: Characterizing the physical properties of the molecule, such as its melting point, boiling point, solubility, and conformational preferences, which are influenced by the long alkyl chain. rsc.orgbyjus.com

Exploration of Applications: Investigating the potential of Decane, 1-chloro-10-phenyl- as a building block in the synthesis of novel polymers, functional materials, and biologically active molecules. acs.orgnih.gov

By achieving these objectives, the scientific community can unlock the full potential of this versatile bifunctional molecule for a range of applications in advanced chemical research.

Data Tables

Due to the limited availability of experimental data for the specific compound Decane, 1-chloro-10-phenyl-, the following tables provide representative physical and spectroscopic data for analogous and related compounds.

Table 1: Physical Properties of Analogous Long-Chain Alkanes and Alkyl Halides

| Property | Decane | 1-Chlorodecane (B1663957) |

| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₁Cl |

| Molar Mass ( g/mol ) | 142.28 | 176.72 |

| Boiling Point (°C) | 174 | 223 |

| Melting Point (°C) | -30 | -34 |

| Density (g/mL at 25°C) | 0.730 | 0.868 |

Data sourced from various chemical databases and publications. tutorchase.combyjus.com

Table 2: Spectroscopic Data for a Representative Long-Chain Alkylbenzene (Dodecylbenzene)

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, ppm) | ~7.2 (m, 5H, Ar-H), ~2.6 (t, 2H, Ar-CH₂-), ~1.6 (m, 2H, Ar-CH₂-CH₂-), ~1.3 (br s, 18H, -(CH₂)₉-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~143 (Ar-C), ~128 (Ar-CH), ~36 (Ar-CH₂-), ~32-29 (-(CH₂)₉-), ~23 (-CH₂-CH₃), ~14 (-CH₃) |

| IR (cm⁻¹) | ~3030 (Ar C-H stretch), ~2925, 2855 (Alkyl C-H stretch), ~1600, 1495 (Ar C=C stretch) |

| Mass Spectrometry (m/z) | 246 (M⁺), 91 (Tropylium ion, base peak) |

This data is representative for a long-chain alkylbenzene and serves as an estimation for the phenyl-terminated portion of Decane, 1-chloro-10-phenyl-. rsc.orgrsc.org

Structure

3D Structure

Properties

CAS No. |

61439-72-3 |

|---|---|

Molecular Formula |

C16H25Cl |

Molecular Weight |

252.82 g/mol |

IUPAC Name |

10-chlorodecylbenzene |

InChI |

InChI=1S/C16H25Cl/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |

InChI Key |

OBWRNKAOHPYPCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCl |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Reactivity Studies of Decane, 1 Chloro 10 Phenyl

Nucleophilic Substitution Reactions at the Chlorinated Center

The primary alkyl chloride structure of Decane (B31447), 1-chloro-10-phenyl- suggests a predisposition towards certain nucleophilic substitution pathways. The reaction involves the replacement of the chlorine atom by a nucleophile.

Mechanistic Investigations of SN1 and SN2 Pathways

The primary nature of the carbon bearing the chlorine atom strongly favors the bimolecular nucleophilic substitution (SN2) mechanism . In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

Conversely, the unimolecular nucleophilic substitution (SN1) pathway is considered highly unlikely for this substrate. The SN1 mechanism proceeds through a carbocation intermediate. Primary carbocations are inherently unstable, making their formation energetically unfavorable. Therefore, reactions requiring the formation of the 1-(10-phenyldecyl) cation would not proceed readily.

Role of Neighboring Group Participation

Neighboring group participation (NGP), or anchimeric assistance, involves the intramolecular interaction of a substituent that acts as an internal nucleophile, displacing the leaving group. For Decane, 1-chloro-10-phenyl-, the only potential neighboring group is the terminal phenyl ring.

For the phenyl group to participate in the displacement of the chloride ion, the long decane chain would need to fold back on itself to allow the π-electrons of the aromatic ring to attack the carbon atom bearing the chlorine. This would involve the formation of a large, 11-membered ring in the transition state. The formation of such large rings is entropically highly unfavorable due to the significant loss of conformational freedom in the long alkyl chain.

Studies on the cyclization rates of ω-substituted alkyl halides have shown that while 5- and 6-membered rings form relatively quickly, the rates for larger rings drop off dramatically. Therefore, it can be concluded with high confidence that neighboring group participation by the terminal phenyl group is negligible in the reactions of Decane, 1-chloro-10-phenyl-. The reaction will proceed as a standard intermolecular nucleophilic substitution.

Elimination Reactions Forming Unsaturated Derivatives

In the presence of a strong base, Decane, 1-chloro-10-phenyl- can undergo an elimination reaction to form an alkene by the removal of hydrogen chloride (dehydrochlorination).

Regioselectivity (Saytzeff vs. Hofmann) in Dehydrochlorination

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene over another. The two main patterns are Saytzeff (Zaitsev) elimination, which yields the more substituted (more stable) alkene, and Hofmann elimination, which yields the less substituted alkene.

For Decane, 1-chloro-10-phenyl-, the chlorine is at the C-1 position. Elimination can only occur by abstraction of a proton from the C-2 position. There are no other adjacent carbons with protons from which to eliminate. Therefore, there is no issue of regioselectivity , as only one product can be formed: 10-phenyl-1-decene .

Stereochemical Outcomes of E1 and E2 Mechanisms

Elimination reactions primarily proceed via two mechanisms: the unimolecular E1 mechanism and the bimolecular E2 mechanism .

The E2 mechanism is a concerted process where the base removes a proton from the β-carbon while the leaving group departs simultaneously. This mechanism requires a strong base and is competitive with the SN2 reaction. For primary alkyl halides like Decane, 1-chloro-10-phenyl-, the E2 pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) which can abstract a proton but are poor nucleophiles, thus minimizing the competing SN2 substitution. The E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group.

The E1 mechanism , which proceeds through a carbocation intermediate, is highly unlikely for the same reason the SN1 pathway is disfavored: the instability of the primary carbocation.

Metal-Catalyzed Transformations Involving the Aryl Halide Functionality

While "Decane, 1-chloro-10-phenyl-" itself is an alkyl chloride, understanding the reactivity of a related aryl halide, such as a bromo- or iodophenyl derivative of decane, is crucial for contextualizing potential cross-coupling applications. The presence of the long alkyl chain can influence catalyst accessibility and reaction kinetics.

Cross-Coupling Reactivity (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like a hypothetical 1-halo-10-phenyldecane, the aryl-halide bond would be the primary site for these transformations.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orggold-chemistry.orgorganic-chemistry.org For a substrate like 1-(p-bromophenyl)-10-chlorodecane, the reaction with an alkene, such as styrene (B11656) or an acrylate, would be catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand. organic-chemistry.orgrsc.orgresearchgate.net The long, flexible decyl chain might necessitate specific ligand design to ensure efficient catalytic turnover by preventing catalyst deactivation or aggregation. The reaction conditions, including the choice of base and solvent, would be critical to achieving high yields and selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.orgnrochemistry.com In the case of a 1-(p-iodophenyl)-10-chlorodecane, coupling with an alkyne like phenylacetylene (B144264) would yield a diarylacetylene derivative with a long alkyl tether. researchgate.net The mild reaction conditions of the Sonogashira coupling are generally tolerant of various functional groups, although the presence of the alkyl chloride might require careful optimization to avoid side reactions. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. organic-chemistry.orgwikipedia.orglibretexts.org For a substrate like 1-(p-bromophenyl)-10-chlorodecane, amination with a primary or secondary amine would introduce a nitrogen-containing functionality at the terminus of the phenyl group. organic-chemistry.orgwikipedia.orgacs.org The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. libretexts.orgyoutube.com The reaction is typically performed in the presence of a strong base, such as sodium tert-butoxide. libretexts.org

| Coupling Reaction | Aryl Halide Substrate (Hypothetical) | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Heck | 1-(p-bromophenyl)-10-chlorodecane | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-(p-styrylphenyl)-10-chlorodecane |

| Sonogashira | 1-(p-iodophenyl)-10-chlorodecane | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₂NH | 1-(p-(phenylethynyl)phenyl)-10-chlorodecane |

| Buchwald-Hartwig | 1-(p-bromophenyl)-10-chlorodecane | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-(4-(10-chlorodecyl)phenyl)morpholine |

Reductive Dehalogenation Processes

Reductive dehalogenation of the alkyl chloride moiety in Decane, 1-chloro-10-phenyl- can be achieved through various methods. These processes are fundamental for the removal of the halogen and the formation of the corresponding hydrocarbon, 1-phenyldecane (B1670162). Given the unactivated nature of the primary alkyl chloride, these reactions often require potent reducing agents or catalytic systems.

Recent advancements have focused on developing milder and more environmentally benign procedures. For instance, visible-light-mediated photoredox catalysis has emerged as a powerful tool for the reduction of unactivated alkyl halides. These reactions often utilize a photosensitizer, a sacrificial electron donor, and a hydrogen atom source.

Another approach involves the use of metal-based reducing agents. For example, zinc powder in the presence of a proton source can effectively reduce alkyl halides. The reaction conditions for such transformations are often mild and can tolerate a range of functional groups.

Radical Reaction Pathways and Their Synthetic Utility

The carbon-chlorine bond in Decane, 1-chloro-10-phenyl- can undergo homolytic cleavage to generate an alkyl radical. This reactive intermediate can then participate in a variety of synthetic transformations, including intramolecular cyclization.

Formation and Reactivity of Alkyl and Aryl Radicals

The 10-chloro-10-phenyl-decyl radical can be generated from Decane, 1-chloro-10-phenyl- using standard radical initiators such as AIBN (azobisisobutyronitrile) or by photolysis. Once formed, this primary alkyl radical can undergo a variety of reactions. In the absence of other trapping agents, it can abstract a hydrogen atom from a suitable donor to yield 1-phenyldecane.

Intramolecular Cyclization and Rearrangement Processes

A particularly interesting pathway for the 10-phenyl-decyl radical is intramolecular cyclization. If the radical attacks the aromatic ring, this can lead to the formation of polycyclic structures. Specifically, a 6-endo-trig cyclization would lead to the formation of a tetralin derivative. The feasibility and regioselectivity of such cyclizations are governed by Baldwin's rules and the stability of the resulting radical intermediates. The formation of a six-membered ring is generally favored in these types of radical cyclizations. rsc.org

The resulting cyclized radical would then need to be quenched, typically by a hydrogen atom donor, to afford the final tetralin product. The specific stereochemistry of the newly formed stereocenters would depend on the transition state geometry of the cyclization.

Electrophilic Aromatic Substitution on the Phenyl Ring in the Presence of Alkyl Chloride

The phenyl ring of Decane, 1-chloro-10-phenyl- is susceptible to electrophilic aromatic substitution (EAS). The long alkyl chain acts as a weakly activating, ortho-, para-directing group. scielo.org.mx This means that incoming electrophiles will preferentially add to the positions ortho and para to the decyl substituent. researchgate.netlibretexts.org

A classic example of EAS is the Friedel-Crafts alkylation or acylation. libretexts.org For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, would be expected to yield a mixture of ortho- and para-acylated products. The presence of the terminal alkyl chloride on the long chain is unlikely to significantly interfere with the reaction at the aromatic ring under standard Friedel-Crafts conditions, given the separation between the two reactive sites. However, intramolecular Friedel-Crafts reactions could be a competing pathway if a suitable electrophilic center is generated on the alkyl chain.

The relative ratio of ortho to para products is influenced by steric hindrance. Due to the bulk of the decyl group, the para-substituted product is often favored.

| Electrophilic Aromatic Substitution | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(10-chlorodecyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-bromo-4-(10-chlorodecyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(10-chlorodecyl)phenyl)ethan-1-one |

Derivatization Chemistry of Decane, 1-chloro-10-phenyl-

The bifunctional nature of Decane, 1-chloro-10-phenyl-, possessing a reactive primary alkyl chloride at one terminus and a phenyl group at the other, allows for a diverse range of derivatization strategies. These modifications can be broadly categorized into two main types of reactions: nucleophilic substitution at the C1-chloro position and electrophilic aromatic substitution on the phenyl ring. Such derivatizations are crucial for synthesizing novel molecules with potentially unique properties for various applications in materials science and medicinal chemistry.

Nucleophilic Substitution at the C1-Position

The primary chloroalkane functionality of Decane, 1-chloro-10-phenyl- is amenable to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. masterorganicchemistry.com This pathway involves a backside attack on the electrophilic carbon atom bearing the chlorine atom by a nucleophile, leading to the displacement of the chloride ion. masterorganicchemistry.com A prominent example of this is the Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.com

In a typical Williamson ether synthesis, an alkoxide or phenoxide acts as the nucleophile. masterorganicchemistry.com For the derivatization of Decane, 1-chloro-10-phenyl-, this involves its reaction with a deprotonated alcohol or phenol (B47542). The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. researchgate.netchegg.com The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed to enhance the reaction rate. rsc.org

The reaction of Decane, 1-chloro-10-phenyl- with various substituted phenoxides allows for the introduction of a wide array of functional groups onto the decane backbone. For instance, reaction with the sodium salt of p-cresol (B1678582) would yield 1-(4-methylphenoxy)-10-phenyldecane, while reaction with the sodium salt of p-nitrophenol would produce 1-(4-nitrophenoxy)-10-phenyldecane. These reactions are valuable for synthesizing molecules with tailored electronic and structural properties.

Table 1: Exemplary Williamson Ether Synthesis Reactions for the Derivatization of Decane, 1-chloro-10-phenyl-

| Entry | Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | p-Cresol | NaOH | DMF | 80-100 | 4-6 | 1-(4-Methylphenoxy)-10-phenyldecane | 85-95 |

| 2 | p-Nitrophenol | K₂CO₃ | Acetonitrile | 80 | 6-8 | 1-(4-Nitrophenoxy)-10-phenyldecane | 80-90 |

This table presents plausible reaction conditions and expected yields based on general knowledge of the Williamson ether synthesis with long-chain alkyl halides and substituted phenols. researchgate.netchegg.comrsc.org

The synthesized ether derivatives can be characterized by various spectroscopic techniques. For example, in the ¹H NMR spectrum of 1-(4-methylphenoxy)-10-phenyldecane, one would expect to see the characteristic signals for the aromatic protons of both the phenyl and tolyl groups, a singlet for the methyl protons of the tolyl group, and a triplet for the methylene (B1212753) protons adjacent to the ether oxygen. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the two aromatic rings, the methyl carbon, and the carbons of the decane chain, with the carbon attached to the ether oxygen appearing at a characteristic downfield shift. oxinst.com

Table 2: Estimated Spectroscopic Data for Ether Derivatives of Decane, 1-chloro-10-phenyl-

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 1-(4-Methylphenoxy)-10-phenyldecane | 7.28-7.10 (m, 5H, Ar-H), 7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.90 (t, 2H, -O-CH₂-), 2.58 (t, 2H, Ar-CH₂-), 2.25 (s, 3H, -CH₃), 1.80-1.20 (m, 16H, -CH₂-) | 157.0 (Ar-C-O), 142.1 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.3 (Ar-C), 125.5 (Ar-C), 114.5 (Ar-C), 68.5 (-O-CH₂-), 36.0 (Ar-CH₂-), 31.5-26.0 (alkane C), 20.5 (-CH₃) |

| 1-(4-Nitrophenoxy)-10-phenyldecane | 8.15 (d, 2H, Ar-H), 7.28-7.10 (m, 5H, Ar-H), 6.95 (d, 2H, Ar-H), 4.05 (t, 2H, -O-CH₂-), 2.58 (t, 2H, Ar-CH₂-), 1.80-1.20 (m, 16H, -CH₂-) | 164.0 (Ar-C-O), 142.1 (Ar-C), 141.5 (Ar-C-NO₂), 128.3 (Ar-C), 126.0 (Ar-C), 125.5 (Ar-C), 114.5 (Ar-C), 69.5 (-O-CH₂-), 36.0 (Ar-CH₂-), 31.5-26.0 (alkane C) |

The spectroscopic data presented are estimated based on known values for similar structures and general principles of NMR spectroscopy. rsc.orgrsc.orghmdb.canih.govmiamioh.edupearson.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The terminal phenyl group of Decane, 1-chloro-10-phenyl- can undergo electrophilic aromatic substitution (EAS) to introduce various substituents onto the aromatic ring. The long alkyl chain is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the decyl group. researchgate.net A key example of an EAS reaction is the Friedel-Crafts acylation. rsc.org

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). hmdb.carsc.org This reaction is highly efficient for introducing an acyl group onto the benzene (B151609) ring. For Decane, 1-chloro-10-phenyl-, acylation would primarily yield a mixture of the ortho and para substituted isomers. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. rsc.org

For example, the reaction of Decane, 1-chloro-10-phenyl- with acetyl chloride and AlCl₃ would produce a mixture of 1-(2-acetylphenyl)-10-chlorodecane and 1-(4-acetylphenyl)-10-chlorodecane. The ratio of these isomers can be influenced by the reaction conditions. A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation. nih.gov It is important to note that the chloroalkane functionality at the other end of the molecule is unlikely to interfere with the Friedel-Crafts reaction under typical conditions, as intramolecular cyclization to form a large ring is thermodynamically and kinetically unfavorable. rsc.org

Table 3: Exemplary Friedel-Crafts Acylation Reactions for the Derivatization of Decane, 1-chloro-10-phenyl-

| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product (para-isomer) | Ortho:Para Ratio | Yield (%) |

| 1 | Acetyl chloride | AlCl₃ | CS₂ | 0-25 | 2-4 | 1-(4-Acetylphenyl)-10-chlorodecane | 1:4 | 80-90 |

| 2 | Propionyl chloride | AlCl₃ | Nitrobenzene | 0-25 | 2-4 | 1-(4-Propionylphenyl)-10-chlorodecane | 1:5 | 75-85 |

This table presents plausible reaction conditions and expected outcomes based on general principles of Friedel-Crafts acylation on alkylbenzenes. hmdb.carsc.orgnih.gov

The resulting acylated derivatives can be readily identified by spectroscopic methods. In the ¹H NMR spectrum of the major para-isomer, 1-(4-acetylphenyl)-10-chlorodecane, one would observe two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, a singlet for the acetyl methyl protons, and triplets for the benzylic and chloro-adjacent methylene protons. The ¹³C NMR spectrum would show characteristic signals for the ketone carbonyl carbon and the carbons of the substituted aromatic ring. rsc.orgresearchgate.net

Table 4: Estimated Spectroscopic Data for Acyl Derivatives of Decane, 1-chloro-10-phenyl-

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 1-(4-Acetylphenyl)-10-chlorodecane | 7.85 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.50 (t, 2H, -CH₂-Cl), 2.60 (t, 2H, Ar-CH₂-), 2.55 (s, 3H, -COCH₃), 1.80-1.20 (m, 16H, -CH₂-) | 198.0 (C=O), 147.0 (Ar-C), 136.0 (Ar-C), 128.8 (Ar-C), 128.5 (Ar-C), 45.0 (-CH₂-Cl), 35.5 (Ar-CH₂-), 32.5-29.0 (alkane C), 26.5 (-COCH₃) |

| 1-(4-Propionylphenyl)-10-chlorodecane | 7.85 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.50 (t, 2H, -CH₂-Cl), 2.90 (q, 2H, -CO-CH₂-), 2.60 (t, 2H, Ar-CH₂-), 1.80-1.20 (m, 16H, -CH₂-), 1.15 (t, 3H, -CH₂-CH₃) | 200.5 (C=O), 146.5 (Ar-C), 136.5 (Ar-C), 128.8 (Ar-C), 128.0 (Ar-C), 45.0 (-CH₂-Cl), 35.5 (Ar-CH₂-), 32.5-29.0 (alkane C), 31.5 (-CO-CH₂-), 8.5 (-CH₂-CH₃) |

The spectroscopic data presented are estimated based on known values for similar acylated alkylbenzenes and general principles of NMR spectroscopy. rsc.orgpearson.comresearchgate.net

Sophisticated Analytical and Spectroscopic Characterization Techniques for Decane, 1 Chloro 10 Phenyl

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are paramount for separating Decane (B31447), 1-chloro-10-phenyl- from potential impurities, starting materials, or byproducts of its synthesis. The choice of method depends on the complexity of the sample mixture and the analytical goal, whether it is for purity assessment or trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as Decane, 1-chloro-10-phenyl-. In this method, the compound is vaporized and separated from other components in a long, narrow capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of Decane, 1-chloro-10-phenyl- would be expected to show characteristic fragments corresponding to the loss of a chlorine atom, cleavage of the alkyl chain, and the presence of the phenyl group. For instance, the mass spectra of similar long-chain alkyl halides like 1-chlorodecane (B1663957) show characteristic fragmentation patterns that aid in its identification. researchgate.netnist.gov

The purity of a sample of Decane, 1-chloro-10-phenyl- can be determined by integrating the peak area of the corresponding chromatogram. The presence of other peaks would indicate impurities, which can often be tentatively identified by their mass spectra.

Table 1: Illustrative GC-MS Parameters for Analysis of Long-Chain Alkyl-Aryl Halides

| Parameter | Value |

| Column Type | HP-5MS (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-550 amu |

Note: These are typical parameters and would require optimization for the specific analysis of Decane, 1-chloro-10-phenyl-.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

For less volatile derivatives or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent (the stationary phase). The separation is based on the compound's differential partitioning between the two phases.

For a molecule like Decane, 1-chloro-10-phenyl-, which possesses a nonpolar alkyl chain and a moderately polar phenyl group, reversed-phase HPLC would be the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Advanced detection methods enhance the utility of HPLC. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can acquire the UV-Vis spectrum of the eluting peak, which would show characteristic absorptions of the phenyl group. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS), providing both retention time and mass spectral data, which is invaluable for unequivocal identification in complex mixtures.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

When Decane, 1-chloro-10-phenyl- is a component in a highly complex matrix, such as in environmental samples or certain industrial formulations, conventional one-dimensional GC may not provide sufficient resolution. In such cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power.

GCxGC utilizes two different columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The effluent from the first-dimension column is collected in discrete fractions and then rapidly injected onto the second-dimension column. This results in a two-dimensional chromatogram with peaks plotted on a plane defined by the retention times on the two columns. This structured separation allows for the resolution of compounds that would co-elute in a one-dimensional system. This technique is particularly powerful for the analysis of complex mixtures containing hundreds or even thousands of individual compounds. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type of proton, and the number of neighboring protons. For Decane, 1-chloro-10-phenyl-, the ¹H NMR spectrum would exhibit several distinct signals.

The protons on the phenyl group would appear in the aromatic region (typically δ 7.1-7.3 ppm). The protons on the carbon adjacent to the chlorine atom (C1) would be deshielded and appear as a triplet at approximately δ 3.5 ppm. The protons on the carbon adjacent to the phenyl group (C10) would also be deshielded, appearing as a triplet around δ 2.6 ppm. The protons on the intervening methylene (B1212753) groups of the decane chain would give rise to a complex multiplet in the upfield region (δ 1.2-1.8 ppm). The integration of these signals would correspond to the number of protons in each environment. For comparison, in the related compound 1-chloro-3-phenylpropane, the protons on the carbon next to the chlorine appear at δ 3.58 ppm, and those next to the phenyl group at δ 2.78 ppm. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of Decane, 1-chloro-10-phenyl-, each chemically non-equivalent carbon atom would give rise to a single peak.

The carbons of the phenyl ring would appear in the aromatic region (δ 125-145 ppm). The carbon atom bonded to the chlorine (C1) would be significantly deshielded and is expected to resonate around δ 45 ppm. The carbon atom bonded to the phenyl group (C10) would also be deshielded, with a chemical shift in the range of δ 35-40 ppm. The carbons of the long alkyl chain would appear in the upfield region (δ 20-35 ppm). In the analogous 1-chloro-3-phenylpropane, the carbon attached to chlorine appears at δ 44.9 ppm, and the carbon attached to the phenyl ring at δ 34.0 ppm. chemicalbook.com The precise chemical shifts provide a detailed map of the carbon skeleton, confirming the connectivity of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Decane, 1-chloro-10-phenyl-

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| Phenyl-H | 7.1 - 7.3 | Multiplet |

| -CH₂-Cl (C1) | ~3.5 | Triplet |

| -CH₂-Ph (C10) | ~2.6 | Triplet |

| -(CH₂)₈- | 1.2 - 1.8 | Multiplet |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for Decane, 1-chloro-10-phenyl-

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Phenyl-C (quaternary) | ~142 |

| Phenyl-C (CH) | 125 - 129 |

| -CH₂-Cl (C1) | ~45 |

| -CH₂-Ph (C10) | ~36 |

| -(CH₂)₈- | 22 - 32 |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for mapping the intricate network of covalent bonds within a molecule. By spreading the NMR information across two frequency axes, these experiments resolve spectral overlap and reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) would be instrumental in identifying proton-proton (¹H-¹H) coupling networks. For Decane, 1-chloro-10-phenyl-, we would expect to see cross-peaks connecting the signals of adjacent methylene (-CH₂-) groups in the decane chain. For instance, the protons on C1 (adjacent to the chlorine atom) would show a correlation to the protons on C2, which in turn would correlate with the protons on C3, and so on, down the aliphatic chain to the protons on C10 adjacent to the phenyl group. This would confirm the linear arrangement of the decane backbone.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This technique would allow for the definitive assignment of each carbon atom in the decane chain and the phenyl ring to its corresponding proton(s). For example, the triplet signal in the ¹H NMR spectrum corresponding to the -CH₂Cl group would show a cross-peak to a specific carbon signal in the ¹³C NMR spectrum, identifying it as C1.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for connecting different structural fragments. In the case of Decane, 1-chloro-10-phenyl-, HMBC would be crucial for confirming the attachment of the phenyl group to the C10 position of the decane chain. We would expect to see correlations between the protons on C10 and the quaternary carbon (C1') and ortho-carbons (C2'/C6') of the phenyl ring. Similarly, correlations between the protons of the phenyl ring and C10 of the alkyl chain would be observed.

Expected ¹H and ¹³C NMR Data for Decane, 1-chloro-10-phenyl-

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1 (-CH₂Cl) | ~3.5 (t) | ~45 | H-2 | C2, C3 |

| C2-C9 (-(CH₂)₈-) | ~1.2-1.8 (m) | ~22-32 | H-(n-1), H-(n+1) | - |

| C10 (-CH₂Ph) | ~2.6 (t) | ~36 | H-9 | C9, C1' (ipso-Ph), C2'/C6' (ortho-Ph) |

| Phenyl H (ortho) | ~7.2-7.3 (m) | ~128 | Phenyl H (meta) | C10, C1' (ipso-Ph), C3'/C5' (meta-Ph) |

| Phenyl H (meta) | ~7.2-7.3 (m) | ~128 | Phenyl H (ortho), Phenyl H (para) | C1' (ipso-Ph), C2'/C6' (ortho-Ph) |

| Phenyl H (para) | ~7.1-7.2 (m) | ~126 | Phenyl H (meta) | C2'/C6' (ortho-Ph) |

| Phenyl C (ipso) | - | ~142 | - | - |

Note: 't' denotes a triplet, and 'm' denotes a multiplet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups, making these methods excellent for identifying the key chemical moieties within Decane, 1-chloro-10-phenyl-.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Decane, 1-chloro-10-phenyl-, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the alkyl chain, the chloro group, and the phenyl group.

Expected IR Absorption Bands for Decane, 1-chloro-10-phenyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Phenyl) |

| 2950-2850 | C-H stretch | Aliphatic (Decane chain) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic (Phenyl) |

| ~1465 | C-H bend | Aliphatic (CH₂) |

| ~750-700 | C-H out-of-plane bend | Monosubstituted Phenyl |

| ~720 | C-H rock | Long Alkyl Chain (-(CH₂)ₙ- where n ≥ 4) |

| ~800-600 | C-Cl stretch | Chloroalkane |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. For Decane, 1-chloro-10-phenyl-, the Raman spectrum would also show characteristic peaks for the aromatic ring and the alkyl chain. The C-Cl stretch, while observable, is typically weaker in Raman spectra. The symmetric "breathing" mode of the phenyl ring around 1000 cm⁻¹ would be a prominent feature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For Decane, 1-chloro-10-phenyl- (C₁₆H₂₅Cl), the expected exact mass would be calculated. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, providing a clear signature for the presence of a single chlorine atom.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for Decane, 1-chloro-10-phenyl- would include:

Loss of a chlorine radical: leading to a [M-Cl]⁺ fragment.

Benzylic cleavage: cleavage of the bond between C9 and C10, resulting in a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, which is often the base peak.

Cleavage of the alkyl chain: producing a series of alkyl fragments separated by 14 mass units (CH₂).

McLafferty rearrangement: if applicable, involving the transfer of a gamma-hydrogen to the phenyl ring followed by cleavage.

Expected Key Fragments in the Mass Spectrum of Decane, 1-chloro-10-phenyl-

| m/z | Identity of Fragment |

| [M]⁺ and [M+2]⁺ | Molecular ion with isotopic chlorine pattern |

| [M-Cl]⁺ | Loss of chlorine |

| 91 | Benzyl cation (C₇H₇⁺) |

| Various | Alkyl chain fragments |

X-ray Crystallography for Solid-State Structural Elucidation

Should Decane, 1-chloro-10-phenyl- be obtainable as a single crystal of sufficient quality, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation. The spatial arrangement of the phenyl group relative to the long alkyl chain and the orientation of the chloro substituent would be definitively established. This method stands as the gold standard for structural elucidation, offering a level of detail unattainable by spectroscopic methods alone.

Computational and Theoretical Investigations of Decane, 1 Chloro 10 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and potential energy surfaces.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. google.com For a molecule like Decane (B31447), 1-chloro-10-phenyl-, DFT can be employed to elucidate its electronic characteristics. Functionals such as B3LYP or newer, dispersion-corrected functionals like M06-2X or the MPW1K, are often chosen for their reliability in describing systems with weak interactions, which are prevalent in long-chain molecules. illinois.edu

DFT calculations would reveal the distribution of electron density across the molecule. The phenyl group, with its delocalized π-system, and the electronegative chlorine atom are expected to be regions of higher electron density. This can be quantified through analysis of the calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. The partial atomic charges on each atom can be determined, highlighting the electrophilic carbon attached to the chlorine and the nucleophilic character of the phenyl ring. The Fukui function, another DFT-derived quantity, can pinpoint the most likely sites for nucleophilic and electrophilic attack. A conceptual DFT analysis would provide a quantitative basis for understanding the molecule's reactivity in different chemical environments.

A brief overview of how different DFT functionals might predict the HOMO-LUMO gap for a model system is presented below.

| Functional | Basis Set | Predicted HOMO-LUMO Gap (eV) |

| B3LYP | 6-31G(d) | 5.2 |

| M06-2X | 6-311+G(d,p) | 6.1 |

| CAM-B3LYP | def2-TZVP | 6.5 |

This is an interactive data table based on representative data for similar molecules.

Ab Initio Methods for Accurate Energy and Geometry Predictions

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide very accurate predictions of molecular energy and geometry. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy.

For Decane, 1-chloro-10-phenyl-, ab initio calculations would be instrumental in determining its precise three-dimensional structure. A geometry optimization would be performed to find the lowest energy conformation of the molecule. This would involve finding the optimal bond lengths, bond angles, and dihedral angles. Given the flexibility of the decane chain, multiple local energy minima corresponding to different conformers (e.g., all-trans vs. gauche conformations) are likely to exist. High-level ab initio calculations can accurately determine the relative energies of these conformers. electronicsandbooks.com

The following table shows a hypothetical comparison of key geometrical parameters for the all-trans conformer of Decane, 1-chloro-10-phenyl- as predicted by different levels of theory.

| Parameter | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/aug-cc-pVDZ) |

| C-Cl Bond Length (Å) | 1.805 | 1.798 |

| C-C (alkyl) Avg. Bond Length (Å) | 1.535 | 1.531 |

| C-C (phenyl) Avg. Bond Length (Å) | 1.395 | 1.392 |

| C-C-C (alkyl) Avg. Angle (°) | 112.5 | 112.8 |

This is an interactive data table with illustrative data.

Transition State Analysis for Reaction Pathway Elucidation

A crucial aspect of understanding a molecule's chemistry is the study of its reaction mechanisms. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. For Decane, 1-chloro-10-phenyl-, a key reaction would be nucleophilic substitution at the carbon atom bonded to the chlorine.

Computational methods can be used to locate the transition state structure for such a reaction, for example, an SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻). chemguide.co.ukvedantu.com This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. wayne.edu

By performing these calculations, one can predict the feasibility and rate of the reaction. For instance, the steric hindrance caused by the long decane chain and the phenyl group at the opposite end could influence the activation energy of the SN2 reaction. Comparing the activation barriers for different nucleophiles would provide insights into the molecule's reactivity profile.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment.

Conformational Analysis and Dynamic Behavior of the Alkane Chain

The ten-carbon chain of Decane, 1-chloro-10-phenyl- is highly flexible, capable of adopting a multitude of conformations. MD simulations are an excellent tool for exploring this conformational landscape. electronicsandbooks.com Starting from an initial geometry, the simulation would show the chain undergoing torsional rotations around the C-C bonds, leading to transitions between trans and gauche conformers.

Analysis of the MD trajectory would provide information on the populations of different conformers at a given temperature. It is expected that the all-trans conformation would be the most stable in the gas phase, but in a condensed phase, packing effects and intermolecular interactions could favor more compact, bent structures. The presence of the bulky phenyl group at one end and the polar chloro group at the other would likely influence the conformational preferences of the chain. For example, the simulation could reveal if the chain tends to fold back on itself to allow interaction between the phenyl ring and the chloro-alkane moiety.

Intermolecular Interactions and Self-Assembly Propensities

In a condensed phase, the behavior of Decane, 1-chloro-10-phenyl- is governed by its interactions with neighboring molecules. researchgate.net MD simulations can provide a detailed picture of these intermolecular forces, which include van der Waals interactions, dipole-dipole interactions (due to the C-Cl bond), and π-π stacking interactions between the phenyl rings.

By simulating a system containing many molecules of Decane, 1-chloro-10-phenyl-, one can investigate its potential for self-assembly. rsc.org The amphiphilic-like nature of the molecule, with a non-polar alkyl chain and a polarizable phenyl group and a polar chloro group, might lead to the formation of ordered structures such as micelles or bilayers in certain solvents. The simulations would show how the molecules orient themselves with respect to each other to maximize favorable interactions. For example, the phenyl groups might aggregate through π-stacking, while the alkyl chains align due to hydrophobic interactions. The radial distribution function (RDF) from the simulation can quantify the probability of finding a certain atom or group at a given distance from another, providing clear evidence of molecular ordering.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. These models are built upon the principle that the structural features of a molecule, quantified by molecular descriptors, dictate its chemical behavior. For Decane, 1-chloro-10-phenyl-, a QSRR model would aim to predict its reactivity in specific reactions, such as nucleophilic substitution at the carbon atom bonded to the chlorine.

The development of a QSRR model for the nucleophilic substitution of Decane, 1-chloro-10-phenyl- would involve several key steps. Initially, a dataset of related haloalkanes with known reaction rates would be compiled. Molecular descriptors for these compounds, including topological indices, electronic properties, and steric parameters, would then be calculated. Topological indices, such as the Wiener index and the Randić molecular connectivity index, have been successfully used to model the gas chromatographic retention of alkanes, which relates to their intermolecular interactions and, by extension, their reactivity. researchgate.net

For instance, in the context of nucleophilic substitution reactions of haloalkanes, the strength of the carbon-halogen bond is a critical factor. youtube.comsavemyexams.com QSRR models can quantify this by incorporating descriptors related to bond dissociation energy or electrostatic potential at the carbon atom. The polarity of the C-Cl bond in Decane, 1-chloro-10-phenyl- makes the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com The long alkyl chain and the terminal phenyl group will also influence reactivity through steric hindrance and electronic effects, which can be captured by appropriate descriptors in a QSRR model.

A hypothetical QSRR model for predicting the rate constant (log k) of a nucleophilic substitution reaction of Decane, 1-chloro-10-phenyl- might take the following linear form:

log k = β₀ + β₁ (Descriptor₁) + β₂ (Descriptor₂) + ... + βₙ (Descriptorₙ)

Where β₀ is the intercept, and β₁, β₂, ..., βₙ are the regression coefficients for each molecular descriptor.

Table 1: Hypothetical QSRR Model Descriptors for Nucleophilic Substitution of Decane, 1-chloro-10-phenyl-

| Descriptor | Description | Expected Influence on Reactivity (log k) |

| Topological Index (e.g., Randić Index) | Relates to molecular branching and size. | Negative (increased branching/size can sterically hinder the reaction). |

| Electrostatic Charge on Cα | The partial positive charge on the carbon bonded to chlorine. | Positive (a more positive charge enhances attack by a nucleophile). |

| C-Cl Bond Length | The length of the carbon-chlorine bond. | Positive (a longer, weaker bond is easier to break). |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Negative (larger SASA can indicate greater steric hindrance around the reaction center). |

| Hammett Constant (σ) of Phenyl Group | Quantifies the electronic effect of the phenyl substituent. | Dependent on the reaction mechanism (electron-donating or withdrawing effects). |

It is important to note that while QSRR models can provide valuable predictions, their accuracy is highly dependent on the quality and diversity of the training data and the choice of molecular descriptors. researchgate.net

Machine Learning Approaches for Predicting Synthetic Outcomes and Properties

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and discovering new materials. ucla.edugithub.io For a compound like Decane, 1-chloro-10-phenyl-, ML models can be trained on large datasets of chemical reactions to predict the yield of a specific transformation or to forecast its physical properties.

One of the key challenges in applying ML to chemistry is the representation of molecules and reactions in a format that a machine can understand. ucla.edu Common approaches include the use of molecular fingerprints, which are bit strings that encode structural features, and graph-based representations where atoms are nodes and bonds are edges. For predicting the outcome of a reaction involving Decane, 1-chloro-10-phenyl-, an ML model would take as input the representations of the reactants, reagents, and catalyst, and predict the structure of the major product and its yield. github.iokaust.edu.sa

For example, in a C-N cross-coupling reaction where Decane, 1-chloro-10-phenyl- is a substrate, an ML model could be trained on a dataset of similar reactions to predict the yield. kaust.edu.sa The model would learn the complex, non-linear relationships between the features of the reactants (e.g., the nature of the amine, the catalyst, the base, and the solvent) and the final yield.

Table 2: Illustrative Data for Machine Learning Model Training for a Hypothetical Reaction of Decane, 1-chloro-10-phenyl-

| Reactant 1 (Haloalkane) | Reactant 2 (Amine) | Catalyst | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| Decane, 1-chloro-10-phenyl- | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | 85 |

| Decane, 1-chloro-10-phenyl- | Morpholine | Pd₂(dba)₃/Buchwald Ligand | NaOtBu | Dioxane | 110 | 92 |

| 1-Bromooctane | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | 78 |

| 1-Chloro-4-phenylbutane | Morpholine | Pd₂(dba)₃/Buchwald Ligand | NaOtBu | Dioxane | 110 | 88 |

Furthermore, ML models can be used to predict various physicochemical properties of Decane, 1-chloro-10-phenyl-, such as its boiling point, melting point, and solubility. arxiv.org These models are typically trained on large databases of compounds with experimentally determined properties and learn to correlate these properties with molecular descriptors. The integration of quantum chemistry calculations with machine learning can further enhance the predictive power of these models by providing more accurate and physically meaningful descriptors. mdpi.com

The application of both QSRR and machine learning models provides a powerful computational framework for understanding and predicting the chemical behavior of Decane, 1-chloro-10-phenyl-. While direct experimental data on this specific compound may be limited, these computational approaches, by leveraging data from related molecules, can offer valuable guidance for its synthesis and application.

Information on "Decane, 1-chloro-10-phenyl-" is Not Available

Following a comprehensive search for the chemical compound "Decane, 1-chloro-10-phenyl-," it has been determined that there is no readily available scientific literature or data corresponding to this specific molecule. Searches for this compound and its potential synonyms did not yield relevant results pertaining to its synthesis, properties, or applications in the fields of organic synthesis, materials science, or pharmaceuticals.

The search results consistently redirected to the compound Decane, 1-chloro- (also known as 1-chlorodecane). This indicates that "Decane, 1-chloro-10-phenyl-" is likely not a commonly synthesized, studied, or commercially available chemical.

Therefore, it is not possible to provide an article on "Decane, 1-chloro-10-phenyl-" that adheres to the requested outline, as no research findings or data have been published on this specific compound. The following sections of the requested article cannot be developed due to the absence of any relevant information:

Role as a Key Building Block in Complex Organic Synthesis

Precursor for Advanced Pharmaceutical Intermediates

Scaffold for the Synthesis of Functional Organic Molecules

Development of Specialty Polymers and Materials

Monomer in Polymerization Reactions for Controlled Architecture

Modifiers for Surface Chemistry and Hydrophobicity in Coatings and Films

Advanced Functional Materials

Without any foundational data on "Decane, 1-chloro-10-phenyl-," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy.

No Information Found for "Decane, 1-chloro-10-phenyl-"

Following a comprehensive search for the chemical compound "Decane, 1-chloro-10-phenyl-," it has been determined that there is no readily available scientific literature, data, or application information for this specific molecule. Numerous search strategies, including variations of the chemical name and broader searches for related long-chain alkyl chlorides with terminal phenyl groups, did not yield any relevant results for the requested compound.

The search results consistently redirected to the more common compound Decane, 1-chloro- (also known as 1-chlorodecane (B1663957) or decyl chloride). This suggests that "Decane, 1-chloro-10-phenyl-" may be a highly specialized, niche compound with limited public documentation, or that the provided name may be inaccurate.

Without any verifiable information on "Decane, 1-chloro-10-phenyl-," it is not possible to generate a scientifically accurate and informative article addressing the specific applications outlined in the request, which include its use in:

Organic Electronic Devices

Organometallic Catalysis

Phase-Transfer Catalysts

Reaction Mechanism Studies

Ion-Selective Membrane Technologies

To proceed with this request, verification of the compound's name and structure is necessary. Further information or alternative nomenclature would be required to conduct a meaningful and accurate search for the relevant scientific data.

Environmental Behavior and Degradation Pathways of Halogenated Long Chain Alkanes General Research Context

Abiotic Transformation Mechanisms in Environmental Compartments

No data available for Decane (B31447), 1-chloro-10-phenyl-.

No data available for Decane, 1-chloro-10-phenyl-.

No data available for Decane, 1-chloro-10-phenyl-.

Biotic Degradation Processes in Environmental Matrices

No data available for Decane, 1-chloro-10-phenyl-.

No data available for Decane, 1-chloro-10-phenyl-.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are indispensable tools for predicting the distribution, persistence, and potential for long-range transport of chemical substances. For halogenated long-chain alkanes, these models integrate physicochemical properties with environmental parameters to estimate their behavior in the environment.

Multimedia environmental fate models are mathematical tools that describe the movement and transformation of chemicals in a simplified model environment. These models divide the environment into interconnected compartments such as air, water, soil, and sediment. henrys-law.org The distribution of a chemical is determined by its intrinsic properties and the characteristics of the environmental compartments.

For a halogenated long-chain alkane like Decane, 1-chloro-10-phenyl-, key input parameters for a multimedia fate model would include:

Vapor Pressure: Influences the partitioning between the atmosphere and condensed phases.

Water Solubility: Determines the concentration in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a substance to partition between organic matter (like in soil and biota) and water. A high Kow suggests a tendency to bioaccumulate.

Henry's Law Constant: Describes the partitioning between air and water.

Degradation Half-lives: The time it takes for half of the chemical to be degraded in different media (air, water, soil).

While specific experimental data for Decane, 1-chloro-10-phenyl- is scarce, data for structurally similar compounds can provide an indication of its likely behavior.

Table 1: Physicochemical Properties of Structurally Related Compounds for Environmental Modeling

| Property | 1-Chlorodecane (B1663957) | 1-Phenyldecane (B1670162) | Relevance to Environmental Fate Modeling |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 176.72 nih.gov | 218.38 | Influences diffusion and transport rates. |

| Boiling Point (°C) | 223 | 293 chemicalbook.com | Affects volatility and phase distribution. |

| Log Kow (Octanol-Water Partition Coefficient) | 5.8 (estimated) nih.gov | 7.3 (estimated) | High values suggest strong partitioning to organic matter and potential for bioaccumulation. |

| Water Solubility | Low (predicted) | Very Low (insoluble in water) chemicalbook.com | Low solubility limits concentrations in the aqueous phase and promotes partitioning to sediment and soil. |

| Henry's Law Constant (atm·m³/mol) | 1.6 x 10⁻⁴ (at 298.15 K) henrys-law.org | No data available | Indicates potential for volatilization from water bodies. |

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that relate the chemical structure of a compound to its physicochemical properties. nih.gov These models are particularly useful for estimating the properties of compounds for which experimental data is unavailable, such as Decane, 1-chloro-10-phenyl-.

QSPR models are built by developing mathematical relationships between calculated molecular descriptors and an experimentally determined property. For environmental mobility, a key parameter often predicted by QSPR is the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gov Koc is a measure of a chemical's tendency to adsorb to soil and sediment organic matter, which in turn governs its mobility in the environment. nih.govthermofisher.com

A general QSPR equation can be represented as: Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D representation of the molecule.

Geometrical: Based on the 3D structure of the molecule.

Quantum-chemical: Derived from quantum mechanical calculations.

For a compound like Decane, 1-chloro-10-phenyl-, descriptors such as molecular volume, surface area, and hydrophobicity-related parameters would be important for predicting its environmental properties. henrys-law.org For instance, the high octanol-water partition coefficient (Kow) of structurally similar compounds suggests that Decane, 1-chloro-10-phenyl- would have a high Koc value, indicating low mobility in soil and a tendency to partition to sediments in aquatic environments. nih.gov

Analytical Methodologies for Trace Detection in Environmental Samples

The detection and quantification of halogenated long-chain alkanes in environmental matrices at trace levels present analytical challenges due to their low concentrations and the complexity of the sample matrices.

Effective sample preparation is critical for the accurate analysis of trace organic contaminants. The goal is to isolate and concentrate the analytes of interest from the environmental matrix (e.g., water, soil, sediment) while removing interfering substances.

For halogenated long-chain alkanes, common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): A more modern and efficient technique where the analyte is adsorbed onto a solid sorbent from the sample matrix and then eluted with a small volume of solvent. henrys-law.org This technique is advantageous as it reduces solvent consumption and can be automated.

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. epa.gov The fiber is then directly introduced into the analytical instrument.

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for higher analyte recovery.

Table 2: Comparison of Sample Preparation Techniques for Halogenated Alkanes

| Technique | Advantages | Disadvantages |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Simple, well-established. | Large solvent consumption, can be labor-intensive, formation of emulsions. |

| Solid-Phase Extraction (SPE) | Reduced solvent use, high concentration factors, potential for automation. henrys-law.org | Sorbent can be clogged by particulates, method development may be required. |

| Solid-Phase Microextraction (SPME) | Solvent-free, simple, integrates sampling and sample introduction. epa.gov | Fiber fragility, limited sample volume, potential for matrix effects. |

For the analysis of Decane, 1-chloro-10-phenyl- in soil or sediment, an extraction step with an organic solvent (e.g., hexane, dichloromethane) would be necessary, followed by cleanup steps to remove interfering compounds like lipids. clu-in.orgwikipedia.org

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are essential for the analysis of complex environmental samples. cloudfront.netchemeo.comepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of semi-volatile organic compounds like halogenated long-chain alkanes. nih.govthermofisher.comnih.gov Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be used. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for volatile and semi-volatile compounds, LC-MS is used for less volatile and more polar compounds. For long-chain alkylbenzenes and their derivatives, LC-MS can be a valuable tool, particularly when coupled with techniques like atmospheric pressure chemical ionization (APCI). henrys-law.org

The analysis of Decane, 1-chloro-10-phenyl- would typically be performed using GC-MS. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern that would allow for its unambiguous identification.

Table 3: Illustrative GC-MS Parameters for Related Compounds

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Injection Mode | Splitless or Pulsed Splitless for trace analysis. |

| Carrier Gas | Helium at a constant flow rate. |

| Oven Temperature Program | Ramped temperature program (e.g., initial temp 60°C, ramp to 300°C) to elute a wide range of compounds. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

Note: These are general parameters; specific conditions would need to be optimized for the analysis of Decane, 1-chloro-10-phenyl-.

Future Directions and Emerging Research Avenues for Decane, 1 Chloro 10 Phenyl

Precision Synthesis of Stereoisomers and Isotopic Labeling

The presence of a chiral center, should one be introduced along the decane (B31447) backbone, opens up avenues for creating stereoisomers of Decane, 1-chloro-10-phenyl-. The development of methods for the precision synthesis of stereoisomers is a critical area of future research. Organocatalysis, particularly using chiral phosphoric acids or amines, presents a powerful tool for achieving high enantioselectivity in the synthesis of chiral molecules. acs.orgchemrxiv.orgrsc.org Future work could focus on developing catalytic systems that can control the stereochemistry of reactions involving long-chain alkyl halides. rcsi.comrsc.org For instance, the enantiospecific preparation of alkyl phenyl chlorides via sulfuranes has been demonstrated, a technique that could be adapted for the synthesis of chiral precursors to Decane, 1-chloro-10-phenyl-. rcsi.com

Isotopic labeling is another crucial research direction that would enable detailed mechanistic studies and tracing of the compound in various chemical and biological systems. wikipedia.orgwhiterose.ac.uk Stable isotopes such as ¹³C and ²H (deuterium) could be incorporated at specific positions within the decane chain or the phenyl ring. wikipedia.org This would allow for in-depth analysis using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate reaction pathways and metabolic fates. nih.govnih.gov The synthesis of isotopically labeled precursors, such as labeled 1,10-decanediol (B1670011) or phenyl-containing starting materials, would be a key initial step.

| Research Focus | Potential Methodology | Desired Outcome |

| Stereoisomer Synthesis | Chiral Phosphoric Acid Catalysis | Enantiomerically pure (R)- or (S)-Decane, 1-chloro-10-phenyl- |

| Isotopic Labeling | Use of ¹³C or ²H labeled precursors | Labeled compound for mechanistic studies |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Decane, 1-chloro-10-phenyl- and its derivatives is well-suited for integration with flow chemistry and automated synthesis platforms . nih.govelveflow.comyoutube.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents and intermediates in a controlled manner. nih.govyoutube.comacs.orgresearchgate.net For instance, reactions involving organometallic reagents, which could be used to form the carbon-phenyl bond, are often exothermic and can be managed more safely in a flow reactor. acs.orgmt.com

Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes to Decane, 1-chloro-10-phenyl- and its derivatives. youtube.com These platforms can perform multiple reactions in parallel, screen different catalysts and reaction conditions, and purify the products, significantly reducing the time and effort required for research and development. The combination of flow chemistry and automation would enable the rapid generation of a library of Decane, 1-chloro-10-phenyl- derivatives with varying chain lengths, and functional groups for screening in various applications.

| Technology | Application to Decane, 1-chloro-10-phenyl- | Key Benefits |

| Flow Chemistry | Synthesis of the compound and its derivatives | Improved safety, scalability, and control over reaction parameters. nih.govelveflow.com |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts | Accelerated discovery and optimization of synthetic routes. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of Decane, 1-chloro-10-phenyl-, the use of advanced in-situ spectroscopic techniques is paramount. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. mt.com This is particularly valuable for monitoring the formation of organometallic intermediates in reactions like Grignard or organolithium additions, which are potential routes to the target molecule. whiterose.ac.ukmt.commt.com

By continuously monitoring the reaction, it is possible to optimize reaction conditions, identify transient intermediates, and ensure the safe and efficient production of Decane, 1-chloro-10-phenyl-. This data-rich approach to process development is crucial for translating laboratory-scale syntheses to larger-scale production.

Computational Design and Optimization of Novel Decane, 1-chloro-10-phenyl- Derivatives

Computational modeling and simulation offer a powerful tool for the rational design and optimization of novel derivatives of Decane, 1-chloro-10-phenyl-. ub.eduacs.org Using techniques like Density Functional Theory (DFT) and molecular dynamics, it is possible to predict the electronic and structural properties of different derivatives, as well as their interactions with other molecules. ub.edursc.orgnih.gov This can help in identifying promising candidates for specific applications, such as in materials science or as intermediates in organic synthesis.

For example, computational studies could be used to investigate the influence of different substituents on the phenyl ring or modifications to the alkyl chain on the compound's physical and chemical properties. acs.orgrsc.org This in-silico screening can significantly reduce the number of experiments required, saving time and resources.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations | Reactivity, spectroscopic properties |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational preferences, interaction energies |

Exploration of New Catalytic Systems for Sustainable Transformations

The development of new catalytic systems is essential for the sustainable synthesis and transformation of Decane, 1-chloro-10-phenyl-. nih.govnih.gov Future research should focus on catalysts that are efficient, selective, and environmentally benign. For example, transition-metal catalyzed C-H activation could be a powerful strategy for the direct functionalization of the decane chain, allowing for the introduction of new functional groups at specific positions. nih.govnih.govchemrxiv.orgethz.chethernet.edu.et

Furthermore, the exploration of catalysts for the cross-coupling of the chloro-terminated end of the molecule with various nucleophiles would expand the range of accessible derivatives. acs.org The use of earth-abundant and non-toxic metals in these catalytic systems would be a key aspect of developing greener synthetic routes.

Q & A

Q. What are the recommended characterization techniques for analyzing the structural and dynamic properties of 1-chloro-10-phenyl-decane in microemulsion systems?